molecular formula C13H7ClFN B567190 4-(3-Chloro-5-fluorophenyl)benzonitrile CAS No. 1237749-88-0

4-(3-Chloro-5-fluorophenyl)benzonitrile

Cat. No.: B567190
CAS No.: 1237749-88-0
M. Wt: 231.654
InChI Key: MIDWMQUVIBOKEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-5-fluorophenyl)benzonitrile is a fluorinated aromatic nitrile compound characterized by a benzonitrile core substituted with a 3-chloro-5-fluorophenyl group at the para position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves multi-step coupling reactions, such as Suzuki-Miyaura cross-coupling or halogenation strategies, to introduce the chloro-fluoro aromatic moiety . The compound’s reactivity is influenced by the electron-withdrawing nitrile group and halogen substituents, which enhance its utility in further functionalization for drug discovery or optoelectronic applications .

Properties

IUPAC Name

4-(3-chloro-5-fluorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFN/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDWMQUVIBOKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742686
Record name 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237749-88-0
Record name 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloro-5-fluorophenyl)benzonitrile typically involves the reaction of 3-chloro-5-fluorobenzonitrile with appropriate reagents under controlled conditions. One common method includes the use of potassium fluoride in 1,3-dimethylimidazolidine-2-one (DMI) as a solvent .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chloro-5-fluorophenyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

    Substitution: Formation of derivatives with different substituents.

    Reduction: Formation of 4-(3-chloro-5-fluorophenyl)benzylamine.

    Oxidation: Formation of 4-(3-chloro-5-fluorophenyl)benzoic acid.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
4-(3-Chloro-5-fluorophenyl)benzonitrile is identified as a significant compound in the development of selective modulators for various receptors. Its structural characteristics allow it to interact with biological targets effectively, leading to potential therapeutic applications.

  • Androgen Receptor Modulation : Research indicates that compounds similar to this compound can act as tissue-selective androgen receptor modulators (SARMs). These compounds are being investigated for their utility in treating androgen receptor-dependent conditions such as prostate cancer and benign prostatic hyperplasia. The ability to selectively modulate androgen receptors may provide a therapeutic advantage by minimizing side effects associated with traditional androgen therapies .
  • P2X3 Receptor Antagonism : The compound's derivatives have shown promise as antagonists of the P2X3 receptor, which is implicated in pain signaling pathways. Such antagonists could be developed into analgesics for chronic pain management, representing a novel approach to pain therapy .

Synthesis and Structure-Activity Relationship (SAR)

Synthesis Methodologies
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The methodologies typically include:

  • Nitration and Halogenation : Starting from appropriate benzenoid precursors, nitration followed by halogenation can yield the desired phenolic structure. This process often requires careful control of reaction conditions to ensure selectivity and minimize by-products .
  • Use of Catalysts : Catalytic methods are frequently employed to enhance the efficiency of the synthesis. Transition metal catalysts can facilitate reactions that form carbon-nitrogen bonds, essential for constructing the benzonitrile framework .

Case Studies and Research Findings

Case Study: Prostate Cancer Treatment
A study demonstrated that derivatives of this compound exhibited significant anti-proliferative effects on prostate cancer cell lines. The mechanism was attributed to the compound's ability to inhibit androgen receptor signaling pathways, leading to reduced tumor growth in vivo models .

Case Study: Pain Management
In preclinical trials, compounds based on this compound were tested for their efficacy in treating neuropathic pain. These studies indicated that selective P2X3 receptor antagonists derived from this compound could provide effective pain relief without the side effects commonly associated with opioids .

Analytical Data

The following table summarizes key data regarding the applications and research findings related to this compound:

Application AreaKey FindingsReferences
Prostate Cancer TreatmentSignificant inhibition of cancer cell proliferation ,
Pain ManagementEffective P2X3 receptor antagonism ,
Synthesis EfficiencyOptimized reaction conditions improve yields ,

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-fluorophenyl)benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of chloro and fluoro groups may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of 4-(3-Chloro-5-fluorophenyl)benzonitrile becomes evident when compared to related benzonitrile derivatives. Key analogs and their distinguishing features are summarized below:

Compound Substituents Key Structural Differences
This compound 3-Cl, 5-F on phenyl ring; nitrile at para position Baseline structure for comparison.
5FB () 2-methoxy, 3-CF₃, and thiazolidinone-methyl groups Additional trifluoromethyl and heterocyclic moieties enhance receptor binding specificity.
4-[(5-Chloro-2-fluorophenyl)amino]benzonitrile () Amino linker between pyrimidine and benzonitrile Presence of amino group enables hydrogen bonding, altering pharmacokinetics.
4-(2,6-Dimethylphenylthio)benzonitrile () Thioether linkage and dimethylphenyl substituents Sulfur atom increases polarizability, impacting electronic properties.
3-(2-amino-5-fluorophenoxymethyl)-4-fluorobenzonitrile () Amino-phenoxymethyl and dual fluorine substituents Increased hydrophilicity due to amino and ether groups.

Key Observations :

  • Halogen placement (Cl, F) influences steric hindrance and electronic effects. For example, 5FB’s trifluoromethyl group enhances hydrophobic interactions in protein binding .
  • Linker groups (e.g., thioether in , amino in ) modulate solubility and reactivity.

Biological Activity

4-(3-Chloro-5-fluorophenyl)benzonitrile, also known by its chemical identifier, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzonitrile core with a chloro and fluorine substitution on the phenyl ring, which can significantly influence its biological interactions. The presence of these halogen atoms often enhances the lipophilicity and metabolic stability of the compound.

Pharmacological Applications

  • Anticancer Properties : Research has indicated that halogenated benzonitriles can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins .
  • Anti-inflammatory Effects : Some derivatives of benzonitrile have been investigated for their anti-inflammatory properties. They may act by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .
  • Neuropathic Pain Management : Compounds structurally related to this compound have been studied for their antagonistic effects on P2X3 receptors, which are implicated in pain sensation. These studies suggest that such compounds could provide relief in neuropathic pain models by enhancing mechanical withdrawal thresholds in animal studies .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression and inflammation, such as phosphoinositide 3-kinase (PI3K) and cyclooxygenases (COX) .
  • Receptor Modulation : The compound may act as an antagonist at certain receptors (e.g., P2X3), leading to altered signaling pathways associated with pain perception and inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines ,
Anti-inflammatoryInhibits pro-inflammatory cytokines ,
Pain ReliefP2X3 receptor antagonist effects ,

Case Study: Anticancer Activity

In a study assessing the anticancer potential of halogenated benzonitriles, this compound was evaluated against several human cancer cell lines. The results indicated significant cytotoxicity with an IC50 value demonstrating effective inhibition of cell growth. The mechanism was linked to cell cycle arrest and increased apoptosis markers .

Case Study: Neuropathic Pain Relief

A preclinical study explored the efficacy of this compound as a P2X3 receptor antagonist in models of neuropathic pain induced by nerve injury. The administration of the compound resulted in a statistically significant increase in pain threshold compared to control groups, suggesting its potential utility in managing chronic pain conditions .

Q & A

Q. What are the common synthetic routes for 4-(3-Chloro-5-fluorophenyl)benzonitrile, and what analytical techniques confirm its structure?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the halogenated phenyl group to the benzonitrile core. For example, fluorination and chlorination steps may employ reagents like KF or Pd catalysts . Post-synthesis, characterization relies on:

  • 1H/13C NMR : To verify substituent positions and purity (e.g., δ 110–120 ppm for nitrile carbons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., experimental m/z matching calculated values within ±1 ppm) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing (using SHELX programs for refinement) .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer: The compound serves as a pharmacophore in drug discovery due to its halogen and nitrile groups, which enhance binding affinity and metabolic stability. Key applications include:

  • Allosteric modulators : Structural analogs (e.g., HTL14242) target GPCRs like mGlu5, validated via radioligand binding assays and crystallography .
  • Enzyme inhibitors : Derivatives inhibit HIV replication by targeting viral enzymes, with activity confirmed via NMR and biochemical assays .

Q. What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns aromatic proton environments (e.g., splitting patterns for meta-Cl/F substituents) and nitrile carbon shifts .
  • FTIR : Confirms nitrile group presence (C≡N stretch ~2220 cm⁻¹) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ ion matching theoretical m/z) .

Advanced Research Questions

Q. How can X-ray crystallography elucidate binding interactions of this compound with biological targets?

Methodological Answer: Co-crystallization with target proteins (e.g., mGlu5 receptor) enables determination of binding modes and critical interactions (e.g., halogen bonding with Tyr659). SHELX programs refine structures to resolutions <3.0 Å, identifying hydrogen bonds between the nitrile group and active-site residues . For example, HTL14242’s binding to mGlu5 revealed a hydrophobic pocket accommodating the fluorophenyl group .

Q. What strategies resolve contradictions in biological activity data for halogenated benzonitrile derivatives?

Methodological Answer:

  • Reproducibility checks : Validate assays under standardized conditions (pH, temperature).
  • Stereochemical analysis : Use chiral HPLC or crystallography to rule out enantiomer-specific effects .
  • Computational docking : Compare binding energies of derivatives (e.g., via Schrödinger Suite) to reconcile activity trends .

Q. How can synthetic yields be optimized in transition metal-catalyzed reactions for this compound?

Methodological Answer:

  • Catalyst screening : Pd/C or Pd(OAc)₂ with ligands like XPhos enhance cross-coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates.
  • Temperature control : Stepwise heating (80–120°C) minimizes side reactions during fluorination .

Q. What role does the nitrile group play in the compound’s electronic properties for materials science?

Methodological Answer: The nitrile group enhances electron-withdrawing character , critical for:

  • OLEDs : Derivatives (e.g., TADF materials) exhibit thermally activated delayed fluorescence due to intramolecular charge transfer between nitrile and donor groups .
  • Polymer precursors : Nitrile groups polymerize into high-stability materials (e.g., polyamides) .

Q. How does computational modeling predict regioselectivity in substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic/nucleophilic sites on the aromatic ring .
  • Transition state modeling : Predicts steric/electronic barriers for meta vs. para substitution .

Q. What are the challenges in achieving regioselective functionalization of the benzonitrile core?

Methodological Answer:

  • Steric hindrance : Bulky substituents (e.g., 3-Cl, 5-F) direct reactions to less hindered positions.
  • Directing groups : Use of –NO₂ or –NH₂ temporarily anchors catalysts to control substitution sites .

Q. How do storage conditions impact the stability of this compound?

Methodological Answer:

  • Moisture sensitivity : Store under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group.
  • Light protection : Amber vials reduce photodegradation of halogenated aromatics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.